(2R)-2-benzyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-benzyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308925 | |
| Record name | (2R)-2-(Phenylmethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-74-5 | |
| Record name | (2R)-2-(Phenylmethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91420-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxirane, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091420745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(Phenylmethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-(phenylmethyl)-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-BENZYLOXIRANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES46QM3YG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2r 2 Benzyloxirane and Its Enantiomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most direct routes to enantiopure epoxides by creating the desired stereocenter during the epoxidation reaction itself. catalysis.blog This is typically achieved by using a chiral catalyst to control the facial selectivity of the oxygen atom transfer to a prochiral alkene.
The use of chiral catalysts, both organic and metal-based, is a cornerstone of modern asymmetric synthesis. researchgate.netrsc.org These catalysts create a chiral environment around the reactants, directing the epoxidation to favor the formation of one enantiomer over the other.
Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach for asymmetric transformations. researchgate.net In the context of epoxidation, chiral amines and iminium salts have proven to be effective. mpg.depsu.edu
A notable example is the use of cinchona alkaloid-derived primary amines to catalyze the asymmetric epoxidation of α,β-unsaturated aldehydes. mpg.debuchler-gmbh.com Specifically, the epoxidation of 2-benzylacrylaldehyde using a cinchona primary amine catalyst with hydrogen peroxide as the oxidant affords (R)-2-benzyloxirane-2-carbaldehyde. mpg.deuni-koeln.de This reaction proceeds with excellent yield and high enantioselectivity. mpg.deuni-koeln.de Another strategy involves the use of chiral iminium salts, which can act as oxidant relays in a catalytic cycle to produce non-racemic epoxides from unfunctionalized alkenes. psu.edu These methods avoid transition metal contamination, which can be a significant advantage. psu.edu
| Substrate | Catalyst | Oxidant | Product | Yield | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|
| 2-Benzylacrylaldehyde | Cinchona Primary Amine | Hydrogen Peroxide | (R)-2-benzyloxirane-2-carbaldehyde | 78% | 99:1 |
Transition metal complexes featuring chiral ligands are highly effective catalysts for the asymmetric epoxidation of a wide range of alkenes. catalysis.blog Two of the most prominent systems are the Jacobsen-Katsuki epoxidation and the Sharpless epoxidation.
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the epoxidation of unfunctionalized prochiral olefins, generating chiral epoxides with high enantioselectivity. catalysis.blogmdpi.com This method is particularly effective for cis-disubstituted alkenes. mdpi.com
The Sharpless epoxidation is a highly reliable method for the asymmetric epoxidation of primary and secondary allylic alcohols. catalysis.blog The system employs a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ester, typically diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide. catalysis.blog The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation. catalysis.blog While specifically tailored for allylic alcohols, this reaction is a foundational tool in the synthesis of chiral epoxides. catalysis.blog Ruthenium-salen complexes have also been developed and used for asymmetric epoxidation. kumamoto-u.ac.jp
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts. frontiersin.orgnih.gov Enzymes can be used to perform enantioselective reactions, such as epoxidation or the resolution of a racemic mixture of epoxides. iucr.orgfrontiersin.org
One approach involves the lipase-catalyzed epoxidation of an alkene. For instance, propenylbenzenes can be converted to their corresponding epoxides using a peroxycarboxylic acid generated in situ via lipase-catalyzed perhydrolysis of a carboxylic acid with hydrogen peroxide. frontiersin.org Commercial immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is effective in this transformation, which is then typically followed by hydrolysis to yield diols. frontiersin.org
Another powerful chemo-enzymatic strategy is the kinetic resolution of a racemic epoxide using an epoxide hydrolase (EH). researchgate.netajol.info These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer to its corresponding diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess. researchgate.net For example, engineered variants of the potato epoxide hydrolase StEH1 have been used in the kinetic resolution of racemic benzyloxirane. researchgate.net These enzymes selectively hydrolyze (S)-benzyloxirane, allowing for the recovery of enriched (R)-benzyloxirane. iucr.orgresearchgate.net
| Strategy | Enzyme | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Lipase-catalyzed epoxidation | Novozym 435 (Lipase B from Candida antarctica) | Propenylbenzenes (e.g., Isosafrole) | Forms epoxide intermediate from alkene | frontiersin.org |
| Enzymatic kinetic resolution | Engineered Epoxide Hydrolase (StEH1 variants) | Racemic benzyloxirane | Enrichment of (R)-benzyloxirane via selective hydrolysis of the (S)-enantiomer | researchgate.net |
An alternative to creating the chiral center during epoxidation is to start with a readily available, enantiomerically pure building block and convert it into the target molecule.
Enantiopure epichlorohydrin (B41342) is a valuable C3 chiral building block used in the synthesis of various optically active compounds. ajol.info (2R)-2-Benzyloxirane can be prepared from (R)-epichlorohydrin through a copper-catalyzed coupling reaction with a Grignard reagent. uni-muenchen.de In this method, (R)-epichlorohydrin is treated with phenylmagnesium chloride in the presence of a catalytic amount of copper(I) iodide (CuI). uni-muenchen.de This reaction proceeds via a nucleophilic substitution with ring opening, followed by an intramolecular SN2 reaction to form the desired oxirane ring, effectively replacing the chloromethyl group with a benzyl (B1604629) group while retaining the stereochemistry at the C2 position.
Enantioselective Routes from Specific Precursors
Asymmetric Epoxidation of Allylbenzene (B44316) Derivatives
Asymmetric epoxidation of allylbenzene and its derivatives represents a direct approach to establishing the chiral epoxide functionality. This strategy involves the use of chiral catalysts or enzymes to control the stereochemical outcome of the oxidation of the double bond.
One of the most renowned methods for asymmetric epoxidation is the Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols. caltech.eduwikipedia.org This method typically employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. wikipedia.org While primarily targeting allylic alcohols, its principles have guided the development of other asymmetric epoxidation systems. For substrates like allylbenzene that lack a directing hydroxyl group, other catalytic systems have been explored.
The Jacobsen-Katsuki epoxidation offers a powerful alternative for the enantioselective epoxidation of unfunctionalized alkenes, including those with aryl substituents. wikipedia.orgopenochem.org This reaction utilizes a chiral manganese(III)-salen complex as the catalyst to deliver an oxygen atom, often from an oxidant like sodium hypochlorite. wikipedia.org The stereoselectivity is induced by the C₂-symmetric chiral ligand complexed to the manganese center. wikipedia.org
Enzymatic epoxidation has emerged as a highly effective and environmentally benign method for the synthesis of chiral epoxides. Styrene (B11656) monooxygenases (SMOs), two-component flavoprotein monooxygenases, have demonstrated the ability to catalyze the asymmetric epoxidation of a variety of styrene derivatives and other alkenes. lookchem.com Some SMOs have been shown to catalyze the epoxidation of unconjugated alkenes like allylbenzene. lookchem.comresearchgate.net For instance, a novel styrene monooxygenase, StyAB2, isolated from Pseudomonas sp. LQ26, was found to catalyze the epoxidation of allylbenzene, yielding the corresponding (S)-epoxide with moderate enantiomeric excess. lookchem.com Another study involving a newly isolated two-component flavoprotein styrene monooxygenase, SfStyA, also demonstrated the epoxidation of allylbenzene, resulting in the epoxide with a 68% enantiomeric excess. rsc.org
Chloroperoxidase is another enzyme that can catalyze the epoxidation of allylbenzene, although it can lead to the inactivation of the enzyme through modification of its heme prosthetic group. uq.edu.au
| Catalyst/Enzyme | Substrate | Oxidant | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Styrene Monooxygenase (StyAB2) | Allylbenzene | - | (S)-2-Benzyloxirane | - | 36 | lookchem.com |
| Styrene Monooxygenase (SfStyA) | Allylbenzene | BNAH | 2-Benzyloxirane | - | 68 | rsc.org |
| Chloroperoxidase | Allylbenzene | - | 2-Benzyloxirane | - | 37 | lookchem.com |
Data table providing an overview of asymmetric epoxidation of allylbenzene.
Kinetic Resolution Strategies for Enantiomeric Enrichment of Racemic Benzyloxirane
Kinetic resolution is a widely employed strategy for obtaining enantiomerically enriched compounds from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the faster-reacting enantiomer (often as a product) from the less reactive, unreacted enantiomer.
A highly successful method for the kinetic resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by chiral cobalt-salen complexes. acs.orgtandfonline.com This reaction uses water as a nucleophile to open one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric purity. acs.org The reaction is praised for its practical advantages, including the use of an inexpensive nucleophile (water) and low catalyst loadings of a recyclable catalyst. acs.org The mechanism is understood to involve a cooperative bimetallic system where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov This method has been successfully applied to the resolution of racemic benzyloxirane (also referred to as (2,3-epoxypropyl)benzene), affording highly enantioenriched (R)-2-benzyloxirane. researchgate.netd-nb.info
Enzymatic methods are also prominent in the kinetic resolution of epoxides. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. nih.gov By exhibiting enantioselectivity, these enzymes can be used to resolve racemic epoxides. For example, potato epoxide hydrolase (StEH1) has been studied for the kinetic resolution of racemic benzyloxirane. researchgate.netd-nb.info The wild-type enzyme displays a modest preference for the (S)-enantiomer, leading to the production of (R)-3-phenylpropane-1,2-diol and leaving behind enriched (R)-2-benzyloxirane. d-nb.info Engineered variants of StEH1 have shown improved enantioselectivity and even altered regioselectivity, leading to enantioconvergence where both enantiomers of the starting material can be converted to the desired (R)-diol product. d-nb.info
| Catalyst/Enzyme | Substrate | Nucleophile | Recovered Epoxide | Diol Product | ee% (Epoxide) | ee% (Diol) | Reference(s) |
| Chiral (salen)Co(III) complex | Racemic benzyloxirane | H₂O | (R)-2-Benzyloxirane | (S)-3-Phenyl-1,2-diol | >99 | - | acs.org |
| Potato Epoxide Hydrolase (StEH1) | Racemic benzyloxirane | H₂O | (R)-2-Benzyloxirane | (R)-3-Phenyl-1,2-diol | - | - | researchgate.netd-nb.info |
| Yeast Epoxide Hydrolase (Rhodotorula glutinis) | Racemic benzyloxirane | H₂O | - | (1R,2S)-diol | - | 95 | researchgate.net |
Data table summarizing kinetic resolution strategies for benzyloxirane.
Stereoselective Transformations and Reactions of 2r 2 Benzyloxirane
Nucleophilic Ring-Opening Reactions
The cleavage of the epoxide ring in (2R)-2-benzyloxirane by nucleophiles is a cornerstone of its synthetic utility. The reaction can be catalyzed by either acids or bases, or mediated by organometallic reagents, with each method offering distinct advantages in controlling the reaction's regioselectivity and stereochemistry.
Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity
Under acidic conditions, the epoxide oxygen of this compound is first protonated, which activates the ring towards nucleophilic attack. researchgate.netresearchgate.net This protonation enhances the electrophilicity of the ring carbons and weakens the C-O bonds. The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. stackexchange.com
The transition state of the reaction is often described as "SN2-like" but with significant "SN1 character." This means that while the nucleophile attacks at the same time the C-O bond is breaking (characteristic of an SN2 reaction), there is a substantial buildup of positive charge on the carbon atom being attacked (characteristic of an SN1 reaction). stackexchange.com The location of the nucleophilic attack, and thus the regioselectivity, is determined by both steric and electronic factors. youtube.com
In the case of this compound, the two carbons of the epoxide ring are C1 (the carbon bearing the benzyl (B1604629) group) and C2 (the unsubstituted carbon). The benzyl group can stabilize an adjacent positive charge through resonance. Consequently, the transition state involving a buildup of positive charge at C1 is significantly stabilized. This electronic effect typically directs the incoming nucleophile to attack the more substituted carbon (C1). stackexchange.com The general order of regioselectivity for acid-catalyzed epoxide opening is attack at the tertiary carbon > secondary carbon > primary carbon. stackexchange.com
Therefore, the acid-catalyzed ring-opening of this compound with a nucleophile (NuH) is expected to predominantly yield the product resulting from attack at the benzylic carbon (C1).
Base-Catalyzed Ring-Opening Mechanisms and Stereochemical Control
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. youtube.comresearchgate.net This reaction does not involve protonation of the epoxide oxygen. Instead, a strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous cleavage of the C-O bond.
The regioselectivity of this process is primarily governed by steric hindrance. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C2 position is sterically more accessible than the C1 position, which is encumbered by the adjacent benzyl group. Consequently, nucleophilic attack under basic or neutral conditions occurs almost exclusively at the C2 carbon.
A key feature of the SN2 mechanism is the inversion of stereochemistry at the center of attack. When the nucleophile attacks the C2 carbon of this compound, it results in the inversion of the configuration at that center. This stereochemical control is a powerful tool in asymmetric synthesis, allowing for the predictable formation of a specific stereoisomer. The ring-opening of a chiral epoxide with a nucleophile proceeds with an inversion of configuration, ensuring the formation of stereochemically defined products. mdpi.com
Organometallic Reagent-Mediated Ring-Opening
Organometallic reagents, such as organolithiums and organomagnesium compounds (Grignard reagents), are potent nucleophiles that readily open epoxide rings. These reactions generally follow an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom.
Secondary alkyllithium and organomagnesium reagents are strong nucleophiles and bases. Their reactions with epoxides like this compound are typically highly regioselective, with the alkyl group attacking the less substituted C2 position. The reaction mechanism is SN2-like, resulting in a predictable inversion of stereochemistry at the reaction center. The initial product is a magnesium or lithium alkoxide, which is subsequently protonated during aqueous workup to yield the corresponding alcohol. The use of magnesium salts can act as Lewis acids to activate the epoxide, facilitating the ring-opening. mdpi.com
Grignard reagents (RMgX) are a classic example of organometallic compounds used for epoxide ring-opening. sigmaaldrich.com The reaction with this compound follows a standard SN2 mechanism where the nucleophilic alkyl or aryl group from the Grignard reagent attacks the less sterically hindered C2 carbon. youtube.comresearchgate.net This addition results in the formation of a new carbon-carbon bond and, after an acidic workup to protonate the resulting alkoxide, yields a secondary alcohol. The reaction is highly regioselective and stereospecific, proceeding with inversion of configuration at the C2 position.
| Grignard Reagent (RMgX) | Product Structure | Reaction Type | Key Outcome |
|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | (3R)-4-phenylbutan-2-ol | SN2 Ring-Opening | Attack at the less substituted carbon (C2) |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | (3R)-1-phenylpentan-3-ol | SN2 Ring-Opening | Formation of a new C-C bond |
| Phenylmagnesium Bromide (C₆H₅MgBr) | (2R)-1,3-diphenylpropan-2-ol | SN2 Ring-Opening | Inversion of stereochemistry at C2 |
Halide-Mediated Ring-Opening with Fluoride
The introduction of fluorine into organic molecules is of significant interest, and the ring-opening of epoxides with fluoride nucleophiles provides a direct route to fluorohydrins. The reaction of this compound with a fluoride source, such as potassium fluoride or amine hydrofluorides, typically proceeds via an SN2 mechanism.
Consistent with this mechanism, the fluoride ion attacks the less sterically hindered C2 position, leading to the formation of a 3-fluoro-1-phenylpropan-2-ol with inversion of configuration at the C2 carbon. The efficiency and regioselectivity of this reaction can be influenced by the choice of fluoride source, solvent, and any phase-transfer catalysts used. In some cases, Lewis acid activation may be employed to facilitate the ring-opening, which can sometimes alter the regiochemical outcome. However, for a strong nucleophile like fluoride under non-acidic conditions, attack at the less substituted position is strongly favored. beilstein-journals.org
| Condition | Mechanism | Site of Attack | Key Factor | Stereochemical Outcome |
|---|---|---|---|---|
| Acid-Catalyzed | SN1-like | C1 (more substituted) | Electronic (carbocation stability) | Mixture of inversion and retention |
| Base-Catalyzed | SN2 | C2 (less substituted) | Steric hindrance | Inversion of configuration |
| Grignard Reagent | SN2 | C2 (less substituted) | Steric hindrance | Inversion of configuration |
| Fluoride (basic/neutral) | SN2 | C2 (less substituted) | Steric hindrance | Inversion of configuration |
Ring-Opening with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
The strained three-membered ring of this compound makes it susceptible to nucleophilic attack, a cornerstone of its utility in synthetic chemistry. When reacting with oxygen nucleophiles such as alcohols and phenols, the reaction mechanism and regioselectivity are highly dependent on the reaction conditions.
Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The alkoxide or phenoxide ion, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the benzyl group at the C2 position, the nucleophilic attack preferentially occurs at the less substituted C3 carbon. This results in the formation of a single regioisomer, a 1,2-disubstituted product, where the nucleophile is attached to the terminal carbon and a hydroxyl group is formed at the C2 carbon with inversion of stereochemistry at the site of attack. For instance, the reaction with methoxide in methanol would yield (R)-1-methoxy-3-phenylpropan-2-ol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive protonated epoxide. This activation makes the epoxide more susceptible to attack by even weak nucleophiles like neutral alcohols or phenols. The subsequent nucleophilic attack has more SN1 character. The positive charge is better stabilized at the more substituted C2 carbon, which is benzylic. Consequently, the nucleophile may attack at the more substituted C2 carbon, leading to a different regioisomer, (R)-2-alkoxy-3-phenylpropan-1-ol, although a mixture of products can often result depending on the specific substrate and conditions.
| Conditions | Nucleophile | Mechanism | Major Site of Attack | Major Product |
|---|---|---|---|---|
| Basic/Neutral (e.g., NaOMe/MeOH) | Alkoxide/Phenoxide | SN2 | C3 (Less substituted) | (R)-1-alkoxy-3-phenylpropan-2-ol |
| Acidic (e.g., MeOH/H+) | Alcohol/Phenol | SN1-like | C2 (More substituted) | (R)-2-alkoxy-3-phenylpropan-1-ol |
Enzyme-Catalyzed Hydrolysis Reactions
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. chemistrywithdrsantosh.com These biocatalysts have garnered significant attention for their ability to perform highly stereoselective transformations.
Investigation of Epoxide Hydrolases (e.g., Solanum tuberosum Epoxide Hydrolase 1, StEH1)
Solanum tuberosum epoxide hydrolase 1 (StEH1), an enzyme isolated from potatoes, has been extensively studied for its catalytic activity on various epoxide substrates, including benzyloxirane (also referred to as (2,3-epoxypropyl)benzene). nih.gov The catalytic mechanism of StEH1 follows a two-step process characteristic of the α/β-hydrolase fold family. diva-portal.org First, a nucleophilic residue in the active site, Asp105, attacks a carbon atom of the epoxide ring, leading to the formation of a covalent alkyl-enzyme intermediate. diva-portal.orgnih.gov Subsequently, a water molecule, activated by another active site residue, His300, hydrolyzes this intermediate, releasing the diol product and regenerating the free enzyme. diva-portal.orgnih.gov
Modulating Enantioconvergence and Regioselectivity in Hydrolysis
The wild-type StEH1 enzyme exhibits a preference for the hydrolysis of the (S)-enantiomer of benzyloxirane, with a reported enantiomeric ratio (E) of approximately 2.5:1 over the (R)-enantiomer. nih.govdiva-portal.org This modest selectivity has been a target for protein engineering efforts aimed at modulating and improving the enzyme's stereochemical preferences.
In a significant study, random mutagenesis was applied to non-catalytic active-site residues of StEH1. nih.gov This directed evolution approach led to the isolation of enzyme variants with dramatically altered and even inverted enantiopreference. One particularly effective mutant contained four amino acid substitutions: W106L, L109Y, V141K, and I151V. nih.govdiva-portal.org This variant exhibited a remarkable 15:1 preference for the (R)-enantiomer of benzyloxirane. nih.govdiva-portal.org The shift in selectivity was attributed to a significant decrease in catalytic efficiency for the (S)-enantiomer, while the activity towards the (R)-enantiomer was largely maintained. nih.govdiva-portal.org This demonstrates the feasibility of molding the enzyme's active site to favor the hydrolysis of a specific enantiomer, a key strategy in developing enantioconvergent processes where a racemic starting material can be converted into a single, enantiomerically pure product. researcher.life
| Enzyme Variant | Key Mutations | Preferred Enantiomer | Enantiomeric Ratio (R:S) |
|---|---|---|---|
| Wild-Type StEH1 | None | (S) | 1:2.5 nih.gov |
| Evolved Mutant | W106L, L109Y, V141K, I151V | (R) | 15:1 nih.govdiva-portal.org |
Structural Basis for Substrate Selectivity and Catalytic Regiopreference
The stereoselectivity of StEH1 is dictated by the precise architecture of its active site and the interactions between key amino acid residues and the substrate. The catalytic machinery involves several crucial residues, including the nucleophile Asp105, the base His300, and two tyrosine residues, Tyr154 and Tyr235, which act as catalytic acids to aid in epoxide ring opening. nih.gov
The dramatic shift in enantiopreference observed in the engineered StEH1 variants is a direct result of modifications to the active site's topology. The four mutations (W106L, L109Y, V141K, and I151V) are located in the substrate-binding pocket. nih.gov These changes alter the shape and hydrophobicity of the active site, thereby changing how the (R)- and (S)-enantiomers of benzyloxirane can bind. X-ray crystal structures of these evolved StEH1 variants have been solved to provide a structural understanding of these altered selectivities. researcher.life Molecular docking studies based on these structures suggest that the mutations create a binding pocket that is sterically and electronically more favorable for the (R)-enantiomer, leading to a more productive binding orientation for catalysis, while simultaneously disfavoring the binding of the (S)-enantiomer. researcher.life
Rearrangement Reactions
Beyond ring-opening reactions, epoxides like this compound can undergo synthetically valuable rearrangement reactions to form carbonyl compounds.
Meinwald Rearrangement and Related Transformations of Epoxides
The Meinwald rearrangement is the transformation of an epoxide into a ketone or an aldehyde, typically catalyzed by a Lewis acid. chemistrywithdrsantosh.comnih.gov The reaction proceeds through the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift leads to the formation of the carbonyl product. nih.gov
For an aryl-substituted terminal epoxide such as this compound, the rearrangement can theoretically lead to two different products depending on which group migrates to the adjacent carbon.
Hydride Shift: Migration of a hydride from C1 to C2 would result in the formation of a methyl ketone, specifically 1-phenylpropan-2-one (benzylacetone).
Aryl Shift: Migration of the benzyl group from C2 to C1 is less common for terminal epoxides but would lead to the formation of an aldehyde, 2-phenylpropanal.
The regioselectivity of the rearrangement is influenced by the stability of the intermediate carbocation and the nature of the catalyst. For 2-aryl epoxides, the formation of the methyl ketone via a hydride shift is often the major pathway. organic-chemistry.org For instance, the use of the nucleophilic organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to mediate the chemospecific rearrangement of 2-aryl-epoxides into their corresponding methyl ketones. organic-chemistry.org
| Migrating Group | Product Name | Product Structure | Pathway |
|---|---|---|---|
| Hydride (H-) | 1-Phenylpropan-2-one | Ketone | Common |
| Benzyl Group | 2-Phenylpropanal | Aldehyde | Less Common |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, these reactions offer pathways to valuable chiral building blocks while controlling stereochemistry.
The synthesis of chiral cyclic carbonates from epoxides and carbon dioxide (CO₂) is a significant area of green chemistry, utilizing CO₂ as a renewable C1 building block. researchgate.netresearchgate.net This reaction is a 100% atom-economical process that converts an epoxide into a five-membered cyclic carbonate. rsc.org When starting with an enantiopure epoxide such as this compound, the primary goal is to achieve a high yield of the corresponding chiral cyclic carbonate while retaining the stereochemical integrity of the starting material.
The reaction is typically facilitated by a catalyst, often a combination of a Lewis acid and a nucleophilic co-catalyst. mdpi.com The general mechanism involves the activation of the epoxide by the Lewis acid, followed by a nucleophilic attack from the co-catalyst to open the epoxide ring. This generates an alkoxide intermediate which then attacks a molecule of carbon dioxide. The resulting species undergoes an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. mdpi.com
A variety of catalyst systems have been developed for this transformation, with metal-salen complexes (where salen is a specific type of chelating ligand) being particularly effective. nih.gov For instance, cobalt(III)-salen complexes, often used in conjunction with a nucleophilic co-catalyst like tetrabutylammonium bromide (TBAB), have shown high activity and selectivity. researchgate.net The choice of catalyst, co-catalyst, solvent, temperature, and CO₂ pressure can significantly influence the reaction's efficiency and stereochemical outcome. While many studies focus on the kinetic resolution of racemic epoxides, the principles apply to the stereospecific conversion of enantiopure epoxides.
Below is a table summarizing typical catalyst systems and conditions used for the synthesis of chiral cyclic carbonates from terminal epoxides analogous to this compound.
| Catalyst System | Co-catalyst | Substrate Example | Conditions | Conversion (%) | Enantiomeric Excess (ee %) |
| Aluminium(III)(salen) acetate | n-Bu₄NBr | Phenyl glycidyl ether | 0°C, 1 atm CO₂ | 36% | 54% |
| Cobalt(III) complex | DMAP | Butylene oxide | 25°C, 10 atm CO₂ | - | 88.5% (of product) |
| Niobium(V) chloride / DIOP | - | Styrene (B11656) oxide | 135°C, 50 atm CO₂ | - | 22% (of product) |
| Polymeric (R,R)-Co(salen) | - | Propylene oxide | 0°C, 1 atm CO₂ | - | up to 74% |
This table is representative of catalyst systems used for terminal epoxides. Specific results for this compound may vary. Data sourced from multiple studies on epoxide carbonation. researchgate.net
The transition metal-catalyzed [2+2+2] cycloaddition is a highly efficient and atom-economical method for synthesizing six-membered rings, most notably substituted benzene and pyridine derivatives. rsc.orguwindsor.ca This reaction typically involves the cyclotrimerization of three alkyne molecules or the co-cyclotrimerization of two alkynes with another unsaturated partner, such as an alkene, a nitrile, an isocyanate, or carbon dioxide. uwindsor.canih.govmdpi.com A wide range of transition metals, including cobalt, rhodium, nickel, and ruthenium, are known to catalyze this transformation. researchgate.netresearchgate.netresearchgate.net
The generally accepted mechanism for alkyne cyclotrimerization involves the initial formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne units with the metal catalyst. nih.gov This intermediate then coordinates with a third unsaturated molecule (the "enophile" or "dienophile"). Subsequent insertion or reductive elimination leads to the formation of the six-membered ring and regeneration of the active catalyst. nih.gov
Despite the remarkable versatility of the [2+2+2] cycloaddition in accommodating a wide variety of unsaturated substrates, the direct participation of epoxides as one of the three components is not a commonly reported transformation in the scientific literature. The high ring strain of epoxides makes them susceptible to ring-opening reactions under various conditions, but they are not typical partners in this specific type of cycloaddition for forming aromatic systems. masterorganicchemistry.comlibretexts.org Research in this area has predominantly focused on partners possessing π-bonds, such as those found in alkynes, alkenes, and heterocumulenes. nih.gov Therefore, a transition metal-catalyzed [2+2+2] cycloaddition directly involving this compound as a core building block remains an underexplored or potentially unfeasible synthetic route under currently established catalytic systems.
Advanced Applications in Complex Molecule Synthesis
Chiral Building Block in Natural Product Synthesis
The enantiopure nature of (2R)-2-benzyloxirane makes it an attractive starting material for the total synthesis of natural products, where precise control of stereochemistry is often crucial for biological activity.
While a direct synthesis of α-curcumene from this compound is not prominently documented, the use of chiral epoxides is a well-established strategy for the enantioselective synthesis of sesquiterpenes. These methods rely on the epoxide to introduce a key stereocenter, which is then elaborated to form the final natural product.
Table 1: Key Data on the Synthesis of (+)-α-Curcumene
| Feature | Description |
| Target Molecule | (+)-α-Curcumene |
| Key Synthetic Strategy | Enantioselective synthesis |
| Method of Chirality Induction | Chiral hydrogenesterification reaction |
| Significance | Demonstrates the importance of chiral building blocks in natural product synthesis. |
This compound and its close analog, (2R)-styrene oxide, are precursors to a variety of bioactive compounds. A key reaction of epoxides is their ring-opening with nucleophiles, which proceeds with high regioselectivity and stereospecificity. This reactivity is harnessed in the synthesis of chiral 1,2-disubstituted building blocks.
For example, the enzymatic azidolysis of (R)-styrene oxide, catalyzed by a halohydrin dehalogenase, yields chiral 1,2-azido alcohols. These compounds are versatile intermediates that can be converted into other valuable chiral molecules, such as 1,2-amino alcohols and aziridines, which are common motifs in bioactive natural products and pharmaceuticals. This chemoenzymatic approach provides an efficient route to these important chiral building blocks.
Synthesis of Pharmaceutical Intermediates
The structural features of this compound make it a suitable precursor for the synthesis of various pharmaceutical intermediates.
This compound is a key starting material in the synthesis of N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide analogs. These compounds are structurally related to the anticonvulsant drug Lacosamide. A stereospecific synthesis has been developed that allows for the introduction of various substituents at the 3-oxy position, which is important for studying the structure-activity relationship (SAR) of these analogs.
The synthesis begins with the ring-opening of this compound with an alcohol in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This reaction proceeds with high regioselectivity to afford a chiral 1-alkoxy-3-phenylpropan-2-ol. Subsequent functional group manipulations, including amination and acetylation, lead to the desired N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide analogs.
Table 2: Synthesis of N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide Analogs
| Step | Reaction | Reagents and Conditions |
| 1 | Epoxide Ring Opening | This compound, ROH, BF₃·OEt₂ |
| 2 | Functional Group Manipulations | Amination, Acetylation |
| Product | N-Benzyl (2R)-2-Acetamido-3-oxysubstituted Propionamide Analogs |
Construction of Heterocyclic Frameworks
The reactivity of the epoxide ring in this compound can be exploited for the construction of various heterocyclic frameworks, which are prevalent in many biologically active molecules.
A novel and efficient method for the synthesis of functionalized isochromans utilizes epoxides as aldehyde surrogates in an oxa-Pictet–Spengler reaction. This reaction is typically carried out in hexafluoroisopropanol (HFIP) and is promoted by a Brønsted acid like trifluoromethanesulfonic acid (TfOH) researchgate.netnih.govrsc.org.
In this process, the epoxide undergoes a Meinwald rearrangement to generate an aldehyde in situ. This aldehyde then reacts with a β-phenylethanol derivative in a cyclization reaction to form the isochroman ring system. The use of a chiral epoxide such as this compound would lead to the formation of an optically active isochroman, demonstrating the utility of this compound in the stereoselective synthesis of heterocyclic structures researchgate.netnih.govrsc.org. This method expands the scope of the oxa-Pictet–Spengler reaction and provides a versatile route to a variety of substituted isochromans researchgate.netnih.govrsc.org.
Table 3: Synthesis of Functionalized Isochromans
| Feature | Description |
| Reaction | Oxa-Pictet–Spengler Reaction |
| Role of Epoxide | Aldehyde Surrogate |
| Key Intermediate | In situ generated aldehyde via Meinwald rearrangement |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Catalyst | Brønsted acid (e.g., TfOH) |
| Product | Functionalized Isochroman |
| Advantage with this compound | Access to optically active isochromans |
Stereoselective Generation of Quaternary Carbon Centers
The creation of quaternary carbon centers, particularly those that are stereogenic, represents a significant challenge in organic synthesis. The use of chiral building blocks, such as this compound, offers a powerful strategy to control the stereochemistry of these densely functionalized centers. Methodologies for the synthesis of quaternary carbons often involve hydroalkylation of olefins or asymmetric allylic alkylation reactions. beilstein-journals.orgnih.govnih.gov
One effective approach for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines involves the formation of a stereogenic quaternary center through an asymmetric allylic alkylation reaction. nih.govnih.gov In this strategy, a nucleophile derived from a precursor such as a benzyloxy imide is used. While not directly starting from this compound, this methodology highlights how a chiral element can direct the formation of a quaternary center. The resulting product, containing the newly formed quaternary carbon, can then undergo further transformations, such as a ring contraction, to yield the desired heterocyclic system. nih.govnih.gov
The hydroalkylation of olefins provides another avenue for the construction of quaternary carbon centers. beilstein-journals.org This can be achieved through various catalytic systems, including those based on palladium or iron. For instance, the intramolecular hydroalkylation of geminal disubstituted olefins can lead to the formation of cyclic compounds bearing a quaternary carbon. beilstein-journals.org The mechanism often involves the formation of a carbon-centered radical which then participates in a bond-forming event. beilstein-journals.org The inherent chirality of a starting material like this compound can be relayed through the synthetic sequence to control the stereochemical outcome at the newly formed quaternary center.
| Methodology | Catalyst/Reagent | Key Transformation | Product Feature | Reference |
| Asymmetric Allylic Alkylation | Palladium complexes | Formation of C-C bond at an allylic position | Enantioenriched 2,2-disubstituted pyrrolidines | nih.govnih.gov |
| Hydroalkylation of Olefins | PdCl₂(CH₃CN)₂ | 6-endo-trig cyclization | Cyclic β-diketones with quaternary centers | beilstein-journals.org |
| MHAT-mediated Hydroalkylation | Iron(III) species | Markovnikov-type hydrogen atom transfer | Hydroalkylated products with quaternary centers | beilstein-journals.org |
| Reductive Dimerization of Olefins | Vitamin B₁₂ | C-C bond formation between benzylic carbons | Vicinal quaternary carbon centers | beilstein-journals.org |
Mechanistic and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies are essential for modeling the electronic structure changes that occur during chemical reactions. For epoxides like (2R)-2-benzyloxirane, these methods can map out potential energy surfaces, identify transition states, and calculate reaction energy barriers, providing deep insights into reaction mechanisms.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the reaction mechanisms of epoxide hydrolases. Combined quantum mechanics/molecular mechanics (QM/MM) approaches, where the reacting species (epoxide and key enzyme residues) are treated with a QM method like DFT and the surrounding protein and solvent are treated with MM, are particularly powerful. semanticscholar.orgnih.gov Such studies allow for the calculation of activation barriers for different potential pathways. For example, in the hydrolysis of epoxides catalyzed by soluble epoxide hydrolase (sEH), the reaction proceeds via a two-step mechanism involving nucleophilic attack by an aspartate residue to form a covalent alkyl-enzyme intermediate, followed by hydrolysis of this intermediate.
The Empirical Valence Bond (EVB) method is another powerful tool for studying reactions in condensed phases, including enzymes. nih.govresearchgate.netwikipedia.org EVB uses a calibrated Hamiltonian to approximate the potential energy surface of a reaction by mixing valence bond descriptions of the reactant and product states. wikipedia.org This method is particularly effective for calculating the free energies of chemical reactions in solution and within enzyme active sites, providing a way to correlate the enzyme's structure with its catalytic power. nih.govresearchgate.net The EVB approach can be calibrated using experimental data or higher-level quantum chemical calculations and is well-suited for molecular dynamics simulations to sample the reaction coordinate. wikipedia.orgkuleuven.be
Table 1: Illustrative Activation Barriers for Epoxide Ring-Opening (Data from a related epoxide) Note: This data is for a model compound, limonene (B3431351) 1,2-epoxide, and illustrates typical values obtained from QM/MM calculations.
| Reaction Step | QM/MM Method | Calculated Activation Barrier (kcal/mol) |
| Nucleophilic attack on the more substituted carbon | B3LYP/6-31G(d,p)//CHARMM | 16.9 nih.gov |
| Nucleophilic attack on the less substituted carbon | B3LYP/6-31G(d,p)//CHARMM | 25.1 nih.gov |
Computational methods are crucial for predicting the stereoselectivity and regioselectivity of epoxide ring-opening reactions. The hydrolysis of a chiral epoxide like this compound can result in different products depending on which carbon of the oxirane ring is attacked by the nucleophile (regioselectivity) and the stereochemical configuration of the resulting diol.
QM/MM simulations have been successfully used to rationalize and predict these outcomes. For instance, in the soluble epoxide hydrolase (sEH), the regioselectivity of the ring-opening is influenced by factors such as the proximity of the substrate to the nucleophilic residue (Asp333), electronic stabilization of the transition state, and hydrogen bonding interactions with active site tyrosine residues. semanticscholar.org By calculating the free energy barriers for attack at the different epoxide carbons, these models can predict the favored reaction pathway. For aryl epoxides, the calculations can show whether the attack will occur at the benzylic or the phenyl-substituted carbon, explaining the observed product distribution. semanticscholar.org Similarly, 3D Quantitative Structure-Activity Relationship (QSAR) models like CoMFA and CoMSIA have been used to analyze and predict the enantioselectivity of epoxide hydrolases with various substrates. nih.gov
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations provide a dynamic view of how a substrate like this compound interacts with an enzyme. These methods are essential for understanding the initial binding events that precede the chemical reaction.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For this compound, docking studies can identify the most likely binding pose within the active site of an epoxide hydrolase. This information is the starting point for more extensive MD simulations.
Molecular dynamics simulations model the atomic motions of a system over time, providing insights into the conformational flexibility of both the substrate and the enzyme. youtube.com MD simulations of an enzyme-substrate complex, such as sEH with an epoxide, can reveal:
Key binding interactions: Identifying the specific amino acid residues that form hydrogen bonds, van der Waals contacts, or other non-covalent interactions with the substrate.
Conformational changes: Observing how the enzyme and substrate adjust their shapes upon binding to achieve a catalytically competent conformation, often referred to as a near-attack conformation (NAC). researchgate.net
Solvent accessibility: Analyzing the role of water molecules in the active site, which are crucial for the hydrolytic step of the reaction.
These simulations have shown that residues such as tyrosines and arginines often play a critical role in stabilizing the substrate and the transition state through hydrogen bonding in epoxide hydrolases. semanticscholar.orgnih.gov The stability of the enzyme-ligand complex over the simulation time, often assessed by root-mean-square deviation (RMSD), indicates a stable binding mode. researchgate.net
Table 2: Key Interacting Residues in Epoxide Hydrolase Active Sites (Illustrative Examples) Note: These are examples of residues commonly found to be important in the binding of various epoxides in different epoxide hydrolases.
| Enzyme Type | Substrate Class | Key Interacting Residues | Interaction Type |
| Soluble Epoxide Hydrolase (sEH) | Aryl Epoxides | Tyr381, Tyr465 | Hydrogen Bonding to Oxirane Oxygen |
| Soluble Epoxide Hydrolase (sEH) | Aryl Epoxides | Asp333 | Nucleophilic Attack |
| Limonene Epoxide Hydrolase (LEH) | Terpene Epoxides | Arg99, Tyr53, Asn55 | Stabilization, Catalysis |
Spectroscopic Analysis in Mechanistic Elucidation (e.g., NMR for Reaction Intermediates)
While computational methods provide theoretical models, spectroscopic techniques offer experimental evidence to validate and refine these models. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying reaction mechanisms and identifying transient intermediates.
In the context of epoxide hydrolase reactions, NMR can be used to follow the reaction progress and characterize the structure of the final diol products, confirming the stereochemical and regiochemical outcome of the ring-opening. Although direct observation of the covalent alkyl-enzyme intermediate is challenging due to its transient nature, NMR techniques can be used to study the interactions between the substrate and the enzyme. Furthermore, by using substrate analogues or modified reaction conditions, it may be possible to trap and characterize intermediates. For example, fully assigned 1H and 13C NMR spectra are critical for distinguishing between different isomers that may be formed during a reaction, such as a desired product versus a rearranged byproduct. st-andrews.ac.uk The analysis of coupling constants and chemical shifts provides definitive structural information that can confirm or challenge proposed reaction mechanisms derived from computational studies. st-andrews.ac.ukwhiterose.ac.uk
Analytical Methodologies for Stereochemical Purity Assessment
Chiral Chromatography (e.g., High-Performance Liquid Chromatography, HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it an essential tool for assessing the enantiomeric excess of (2R)-2-benzyloxirane. heraldopenaccess.us This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. nih.gov
The determination of enantiomeric excess is critical for quality control in the synthesis of enantiomerically pure compounds. heraldopenaccess.us Chiral HPLC, often utilizing UV or fluorescence detectors, provides a reliable means to achieve this. heraldopenaccess.usuma.es The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. For a compound like 2-benzyloxirane, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These are known for their broad applicability in separating a wide range of chiral molecules. nih.gov
The general procedure for determining the enantiomeric excess of a 2-benzyloxirane sample would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is passed through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase and will, therefore, elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess can then be calculated using the peak areas of the (R)- and (S)-enantiomers.
Table 1: Illustrative Parameters for Chiral HPLC Analysis of 2-Benzyloxirane
| Parameter | Description |
| Stationary Phase | A chiral stationary phase, often polysaccharide-based (e.g., cellulose or amylose derivatives). |
| Mobile Phase | Typically a non-polar solvent with a polar modifier, such as a hexane/isopropanol mixture. |
| Flow Rate | A constant flow rate is maintained to ensure reproducible retention times. |
| Detection | UV detection is commonly used, as the benzyl (B1604629) group in 2-benzyloxirane is a chromophore. |
| Quantification | The enantiomeric excess is determined from the integrated peak areas of the two enantiomers. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Chirality Assignment and Enantiomeric Excess Evaluation
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to assign the absolute configuration of chiral molecules and can also be employed to evaluate enantiomeric excess. uma.es
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum is a plot of this differential absorption versus wavelength. For a pair of enantiomers, the CD spectra are mirror images of each other. The spectrum of this compound will show a positive or negative Cotton effect at specific wavelengths, while the spectrum of (2S)-2-benzyloxirane will show a Cotton effect of equal magnitude but opposite sign at the same wavelengths.
To assign the absolute configuration of 2-benzyloxirane, the experimentally measured CD spectrum would be compared to a theoretically calculated spectrum for a known configuration (e.g., the R configuration). A match between the experimental and calculated spectra would confirm the absolute configuration of the sample.
Furthermore, CD can be used for the quantitative determination of enantiomeric excess. uma.es An HPLC system can be coupled with a CD detector, which allows for the direct determination of the chirality of the eluting peaks. uma.es The anisotropy factor (g), which is the ratio of the CD signal to the UV absorbance, can be used as an analytical signal for quantifying enantiomeric excess. heraldopenaccess.us This approach can be particularly advantageous as it provides both separation and chiroptical information in a single experiment. The sensitivity of CD detectors, however, can be lower than that of standard UV detectors. uma.es
Table 2: Principles of Circular Dichroism for the Analysis of this compound
| Aspect | Description |
| Principle | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. |
| Chirality Assignment | The experimental CD spectrum is compared with theoretical calculations or the spectrum of a known standard to determine the absolute configuration (R or S). |
| Enantiomeric Excess | Can be determined by coupling a CD detector to an HPLC system, providing simultaneous separation and chiral detection. |
| Spectral Features | The CD spectrum of this compound will be a mirror image of the spectrum of (2S)-2-benzyloxirane. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (2R)-2-benzyloxirane, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via epoxidation of allylic alcohols or stereoselective ring-opening of epoxides. For enantiomeric purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or asymmetric catalysis (e.g., Sharpless epoxidation) is recommended. Experimental protocols in detail the use of NaBH₄/Al₂O₃ for epoxide ring-opening reactions, with GC-MS monitoring to track intermediates . Characterization via NMR (¹H/¹³C) and polarimetry is critical for verifying stereochemistry .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- GC-MS : For tracking reaction progress and detecting transient intermediates (e.g., β-chloro-chloroformate and chlorohydrin) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and stereochemical integrity .
- Polarimetry : To validate enantiomeric excess (ee) in chiral derivatives .
- HPLC with Chiral Columns : For resolving enantiomers in complex mixtures .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Store in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis. Follow protocols in for spill management and waste disposal (e.g., neutralization with silica gel) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The stereochemistry of the epoxide dictates nucleophilic attack regioselectivity. For example, in , ring-opening with chalcogenolate anions (PhSe⁻/PhTe⁻) proceeds via SN2 mechanisms at the less substituted carbon, yielding β-chalcogen alcohols. Computational modeling (DFT) can predict transition states and regioselectivity trends . GC-MS data from revealed transient intermediates (e.g., chlorohydrin), supporting a stepwise mechanism in dichloroglycerol synthesis .
Q. How do stereochemical variations (e.g., 2R vs. 2S) influence the biological or catalytic activity of benzyloxirane derivatives?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities in enzyme-active sites or catalytic cycles. For example, demonstrates that stereochemical configuration affects aziridine derivative stability during sulfonylation reactions. Comparative kinetic studies (e.g., enantiomer-specific rate constants) and X-ray crystallography of enzyme-substrate complexes are recommended .
Q. How should researchers address contradictions in reported reaction yields or regioselectivity for this compound?
- Methodological Answer :
- Reproduce Protocols : Validate reported conditions (e.g., solvent purity, temperature gradients) using guidelines for experimental reproducibility .
- Control Experiments : Test variables like moisture levels or trace metal contaminants (e.g., ZnCl₂ in ) that may alter outcomes .
- Meta-Analysis : Cross-reference data from and 14 to identify methodological discrepancies (e.g., NaBH₄ vs. LiAlH₄ reductants) .
Q. What strategies optimize the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
